molecular formula C20H18N2O5S2 B3016803 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide CAS No. 899739-16-3

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Cat. No.: B3016803
CAS No.: 899739-16-3
M. Wt: 430.49
InChI Key: ZOOAUJSMHMNRKF-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a structurally complex small molecule featuring a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl (piperonyl) group at the 4-position and a 4-(isopropylsulfonyl)benzamide moiety at the 2-position.

The synthesis of such compounds typically involves multi-step organic reactions, including:

  • Thiazole ring formation via cyclization of thioureas or α-haloketones.
  • Sulfonylation to introduce the isopropylsulfonyl group.
  • Amidation to attach the benzamide moiety.
    Key spectral characterization methods include ¹H-NMR, ¹³C-NMR, and IR spectroscopy, which confirm functional groups and tautomeric states (e.g., absence of C=O stretching in triazole derivatives in ) .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-12(2)29(24,25)15-6-3-13(4-7-15)19(23)22-20-21-16(10-28-20)14-5-8-17-18(9-14)27-11-26-17/h3-10,12H,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOAUJSMHMNRKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The benzodioxole and thiazole rings can be coupled using palladium-catalyzed cross-coupling reactions.

    Amidation: The final step involves the formation of the benzamide group through amidation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Research indicates that N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide exhibits several significant biological activities:

  • Anticancer Activity
    • The compound has shown promising results in inhibiting the proliferation of cancer cells. Studies indicate that it can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with low IC50 values indicating potent cytotoxicity.
    • Example data from studies:
      | Compound | Target Enzyme | IC50 Value (µM) |
      |--------------|-------------------|----------------------|
      | This compound | DHFR (Dihydrofolate Reductase) | 0.075 |
      | Similar Compounds | c-Met Kinase | 0.090 |
  • Antimicrobial Properties
    • Preliminary studies suggest that the compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.
  • Antimalarial Activity
    • In vitro tests have indicated that this compound possesses antimalarial properties characterized by low IC50 values, suggesting its potential as an antimalarial agent.

Case Studies

Several studies have explored the applications of this compound:

  • A study on its anticancer properties demonstrated that it could inhibit cell growth in various cancer cell lines and induce apoptosis.
  • Research into its antimicrobial effects revealed efficacy against common bacterial strains, suggesting a potential role in developing new antibiotics.
  • Investigations into its antimalarial activity highlighted its low toxicity and effectiveness against Plasmodium falciparum in vitro.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include kinases, proteases, or other proteins involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, synthesis routes, and spectral properties:

Compound Name & Structure Key Substituents/Modifications Synthesis Highlights Spectral Data & Notable Features Reference
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide - 4-(isopropylsulfonyl)benzamide
- Benzo[d][1,3]dioxol-5-yl (piperonyl)
Likely involves sulfonylation of benzamide and coupling to thiazole intermediates. Expected IR: ν(C=O) ~1660–1680 cm⁻¹; ν(SO₂) ~1150–1350 cm⁻¹. N/A
LUF7747 (N-(3-((6-amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)-4-(methylsulfonyl)benzamide) - Methylsulfonyl instead of isopropylsulfonyl
- Pyridine-dicyanide scaffold
One-step alkylation with methylsulfonyl benzamide. MS confirmed molecular ion peaks; IR shows ν(CN) ~2200 cm⁻¹.
Compound 89 (N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(4-(methylthio)phenyl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide) - Biphenyl-carbonyl group
- Methylthio substituent
Thionyl chloride-mediated activation of carboxylic acids. ¹H-NMR confirms cyclopropane integration; HRMS validates molecular weight.
Compound 74 (1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide) - Pyrrolidinyl-benzoyl group
- Methoxyphenyl substituent
Coupling of cyclopropanecarboxylic acid to thiazol-2-amine. IR: ν(C=O) ~1680 cm⁻¹; ¹³C-NMR confirms cyclopropane carboxamide.
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) - Thiadiazole core
- Acetylpyridine substituent
Reaction of enaminones with active methylene compounds. IR: ν(C=O) ~1679 cm⁻¹; MS shows fragmentation at m/z 104 (base peak).

Key Comparative Insights:

Core Heterocycle Variations :

  • The target compound uses a thiazole core, whereas analogs like 8a () employ a 1,3,4-thiadiazole scaffold. Thiazoles generally exhibit greater metabolic stability compared to thiadiazoles, which may influence bioavailability .
  • LUF7747 () incorporates a pyridine-dicyanide system, enhancing electrophilicity for covalent receptor interactions .

Sulfonyl Group Impact :

  • The isopropylsulfonyl group in the target compound may improve lipophilicity compared to methylsulfonyl (LUF7747) or methylthio (Compound 89) groups. Sulfonyl groups enhance binding to hydrophobic pockets in proteins (e.g., CFTR correctors in ) .

Spectral Distinctions: IR Spectroscopy: The absence of C=O stretching in triazole derivatives () contrasts with strong carbonyl signals (~1660–1680 cm⁻¹) in benzamide-containing compounds . ¹H-NMR: Cyclopropane protons (e.g., in Compound 74 and 89) appear as distinct singlets at δ ~1.0–1.5 ppm, absent in non-cyclopropane analogs .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in and , involving sulfonylation and amidation steps. In contrast, 8a () requires condensation with active methylene compounds, yielding fused heterocycles .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C18H18N2O4S\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate thiazole and benzo[d][1,3]dioxole moieties. The synthetic pathway generally includes:

  • Formation of the thiazole ring.
  • Introduction of the benzo[d][1,3]dioxole substituent.
  • Sulfonamide formation with isopropylsulfonyl group.

Antitumor Activity

Research has indicated that derivatives of thiazole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

CompoundCell LineIC50 (μM)
C27HeLa2.07 ± 0.88
C27A5493.52 ± 0.49
C7A5492.06 ± 0.09
C16MCF-72.55 ± 0.34

These results suggest that certain derivatives can inhibit cell proliferation effectively, indicating their potential as chemotherapeutic agents .

Anti-inflammatory Activity

The compound has also shown promise in modulating inflammatory responses. In vitro studies demonstrated that derivatives could significantly reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell lines . This suggests a dual mechanism where the compound not only inhibits cancer cell growth but also mitigates inflammatory pathways.

Antimicrobial Activity

While the primary focus has been on antitumor activity, antimicrobial properties have also been explored. Some derivatives have exhibited moderate antibacterial effects against certain pathogens, although the activity varies significantly depending on the specific structure of the compound .

Study on Anticancer Properties

A study evaluated a series of thiazole derivatives for their anticancer efficacy against solid tumor cell lines including breast (MCF-7), lung (A549), and cervical (HeLa) cancers. Results indicated that modifications in the thiazole structure could enhance cytotoxicity, with some compounds achieving IC50 values below 5 μM .

Investigation into Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of benzodioxole-containing compounds. It was found that these compounds could effectively inhibit cytokine production in response to inflammatory stimuli, suggesting their utility in treating inflammatory diseases alongside cancer .

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